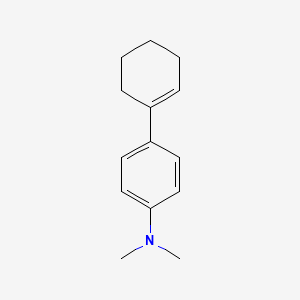![molecular formula C11H12Cl2N2O3 B14000897 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde CAS No. 91090-35-6](/img/structure/B14000897.png)
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of bis(2-chloroethyl)amino and nitro groups attached to a benzaldehyde core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Adding bis(2-chloroethyl)amine to the solution.
- Stirring the mixture at a specific temperature, usually around 60-70°C, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[Bis(2-chloroethyl)amino]-2-aminobenzaldehyde.
Reduction: Formation of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects on rapidly dividing cells.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard with applications in cancer treatment.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is unique due to the presence of both nitro and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
91090-35-6 |
|---|---|
分子式 |
C11H12Cl2N2O3 |
分子量 |
291.13 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-3-5-14(6-4-13)10-2-1-9(8-16)11(7-10)15(17)18/h1-2,7-8H,3-6H2 |
InChIキー |
ZSLXBNRXMBHUGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


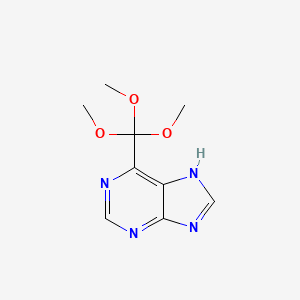


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)

![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
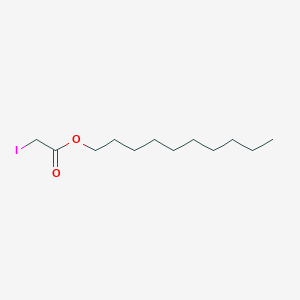
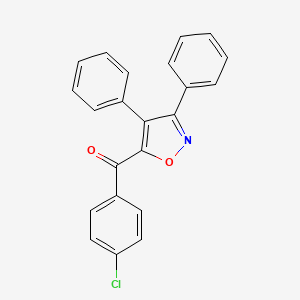
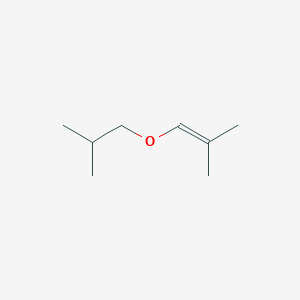

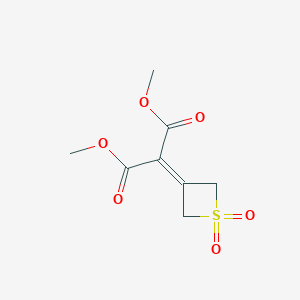

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
